Regioisomeric Differentiation: 3-Hydroxy vs. 2-Hydroxy Antiproliferative Activity in Triple-Negative Breast Cancer Models
The 2-hydroxy positional isomer of the target compound—N-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide (CAS 357267-18-6; Dehbid compound 7k)—exhibited quantified antiproliferative activity against MDA-MB-231 (human TNBC) and 4T1 (mouse mammary tumor) cells with IC50-72h values of 7.73 ± 1.05 µM and 1.82 ± 1.14 µM, respectively, via MTT assay [1]. The target 3-hydroxy isomer (CAS 477731-99-0) is structurally differentiated by the meta-hydroxyl substitution, which alters the hydrogen-bond donor/acceptor topology and electronic distribution on the benzylidene ring compared to the ortho-hydroxyl configuration. Direct comparative IC50 data for the 3-OH isomer against the same cell lines are not publicly available at the time of this analysis. However, the 2-OH isomer's validated activity establishes the oxamide-hydrazone scaffold's relevance and provides a quantitative benchmark against which the target 3-OH compound must be profiled for regioisomer-specific potency.
| Evidence Dimension | In vitro antiproliferative potency against TNBC cell lines (MTT assay, 72 h) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 477731-99-0 (3-OH isomer); to be determined experimentally |
| Comparator Or Baseline | 2-OH isomer (CAS 357267-18-6; Dehbid compound 7k): IC50 = 7.73 ± 1.05 µM (MDA-MB-231), IC50 = 1.82 ± 1.14 µM (4T1) |
| Quantified Difference | Not calculable pending head-to-head assay; regioisomer-specific ΔIC50 is the critical procurement question |
| Conditions | MDA-MB-231 human adenocarcinoma breast cancer cells and 4T1 mouse mammary tumor cells; MTT assay; 72 h incubation; Dehbid et al. 2023 [1] |
Why This Matters
The 2-OH isomer provides the only peer-reviewed quantitative benchmark in this oxamide-hydrazone subclass; selecting the 3-OH isomer without confirmatory potency data requires internal head-to-head profiling to validate whether the meta-hydroxyl confers superior, equivalent, or reduced activity.
- [1] Dehbid M, Tahmasvand R, Tasharofi M, Shojaie F, Aghamaali M, Almasirad A, Salimi M. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Res Pharm Sci. 2023;18(1):24-38. DOI: 10.4103/1735-5362.363593. View Source
